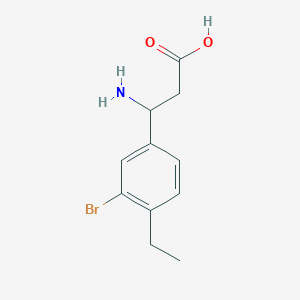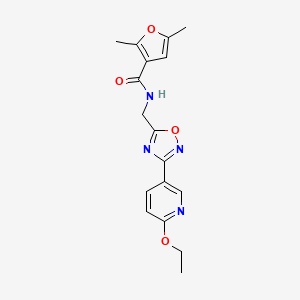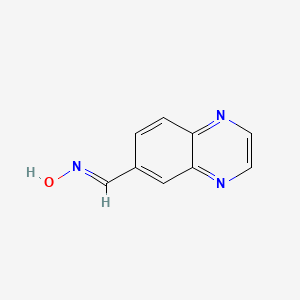
2-Amino-2-methyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Amino-2-methyl-3-phenylpropanamide and its derivatives involves chemoselective reactions and convenient one-pot synthesis methods. For example, chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles have been studied, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. These reactions are explained by ab initio calculations, highlighting the compound’s reactivity towards dihaloalkanes and aldehydes (Hajji et al., 2002). Additionally, a one-pot synthesis method has been developed for enantiopure derivatives, showcasing the compound's versatility in synthesis approaches (Li et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Amino-2-methyl-3-phenylpropanamide derivatives has been characterized using various spectroscopic techniques, including X-ray diffraction. These studies provide insights into the compound's conformational preferences and molecular packing, contributing to understanding its structural properties (Demir et al., 2016).
Chemical Reactions and Properties
Research has focused on the chemoselective reactions of 2-Amino-2-methyl-3-phenylpropanamide derivatives, leading to the synthesis of various bioactive compounds. These studies explore the compound's reactivity and potential applications in medicinal chemistry, showcasing its role in developing new therapeutic agents (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of 2-Amino-2-methyl-3-phenylpropanamide derivatives, such as solubility, melting point, and crystalline structure, have been extensively studied. These investigations provide valuable information on the compound's behavior under various conditions and its suitability for different applications (Shiraiwa et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding 2-Amino-2-methyl-3-phenylpropanamide's applications. Studies have explored its reactions with electrophiles, nucleophiles, and other chemical agents, highlighting the compound's versatile chemistry and potential for synthesis of complex molecules (Hajji et al., 2002).
科学的研究の応用
Novel Synthetic Approaches
2-Amino-2-methyl-3-phenylpropanamide has been utilized in novel synthetic approaches. For instance, it has been involved in the synthesis of dihydroindolones through a ring enlargement process from 2H-Azirin-3-amines. This process includes steps like treatment with boron trifluoride and acetic anhydride, leading to compounds with potential applications in medicinal chemistry (Mekhael et al., 2002).
Chemoselective Reactions
The compound has been a subject in the study of chemoselective reactions. For instance, reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles have been explored. This research enhances the understanding of chemoselectivity in organic synthesis, leading to the creation of chiral hexahydro-4-pyrimidinones and oxazolidines, which are significant in the development of new pharmaceutical agents (Hajji et al., 2002).
Computational Studies in Peptidology
2-Amino-2-methyl-3-phenylpropanamide has also been included in computational peptidology studies. Conceptual density functional theory has been used to predict the reactivity descriptors of antifungal tripeptides containing this compound. Such studies are vital for drug design, providing insights into the molecular properties and bioactivity scores of new peptides (Flores-Holguín et al., 2019).
Synthesis of Analgesics
In the field of medicinal chemistry, the compound has been part of the synthesis process of highly potent analgesics. Studies have involved synthesizing analogs of N-phenylpropanamide derivatives, contributing to the development of new analgesic drugs with improved potency and safety profiles (van Bever et al., 1976).
Anticancer Agent Design
Additionally, the compound has been used in the synthesis of functionalized amino acid derivatives, evaluated for cytotoxicity against human cancer cell lines. These studies contribute significantly to designing new anticancer agents, highlighting the potential of 2-Amino-2-methyl-3-phenylpropanamide derivatives in cancer therapy (Kumar et al., 2009).
Enzyme Substrate in Bacterial Detection
Interestingly, 2-Amino-2-methyl-3-phenylpropanamide has been utilized as an enzyme substrate in the novel detection of pathogenic bacteria. This innovative approach involves generating a volatile organic compound upon enzymatic hydrolysis, enabling colorimetric detection of specific bacterial activities (Tait et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is known to belong to the class of compounds known as phenylalanine and derivatives . These compounds are known to interact with various proteins and enzymes in the body, influencing a range of biological processes.
Mode of Action
The exact mode of action of 2-Amino-2-methyl-3-phenylpropanamide is not well-documented. As a derivative of phenylalanine, it may interact with its targets in a similar manner to other phenylalanine derivatives. These interactions often involve binding to the active sites of enzymes or proteins, influencing their function and potentially leading to changes in cellular processes .
Biochemical Pathways
Phenylalanine and its derivatives are known to play roles in various biochemical pathways, including protein synthesis and metabolism .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its classification as a phenylalanine derivative, it may influence protein function and cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-2-methyl-3-phenylpropanamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
2-amino-2-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(12,9(11)13)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBDCRNSLNAHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-3-phenylpropanamide | |
CAS RN |
117466-13-4 |
Source


|
| Record name | 2-amino-2-methyl-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

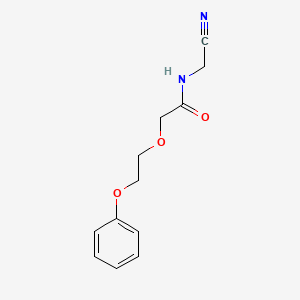

![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)

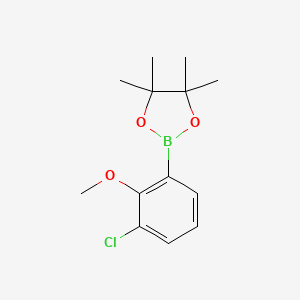
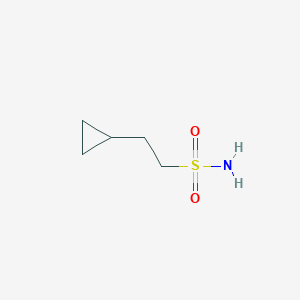

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)
